ethyl 4-[(4Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]benzoate
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Overview
Description
ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a benzoate ester, and an imidazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE typically involves multiple steps, starting with the preparation of the imidazole ring. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the imidazole intermediate with a chlorophenyl derivative, often using a coupling reagent.
Formation of the Benzoate Ester: The final step involves esterification, where the imidazole derivative is reacted with ethyl benzoate under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being various derivatives of the original compound.
Scientific Research Applications
ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE can be compared with other imidazole derivatives, such as:
Miconazole: An antifungal agent with a similar imidazole structure.
Ketoconazole: Another antifungal compound with a broader spectrum of activity.
Clotrimazole: Used to treat fungal infections, with a structure that includes an imidazole ring.
The uniqueness of ETHYL 4-[4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1H-IMIDAZOL-1(5H)-YL]BENZOATE lies in its specific substitution pattern and the presence of the chlorophenyl and benzoate ester groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C20H17ClN2O3 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxoimidazol-1-yl]benzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-26-20(25)15-6-10-17(11-7-15)23-13(2)22-18(19(23)24)12-14-4-8-16(21)9-5-14/h4-12H,3H2,1-2H3/b18-12- |
InChI Key |
JNLDVYXLLXSEEM-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C |
Origin of Product |
United States |
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